molecular formula C7H6N2O4 B2989862 3-Methyl-5-nitropyridine-2-carboxylic acid CAS No. 1211578-56-1

3-Methyl-5-nitropyridine-2-carboxylic acid

Cat. No.: B2989862
CAS No.: 1211578-56-1
M. Wt: 182.135
InChI Key: JJDGXHPKVXOWHN-UHFFFAOYSA-N
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Description

3-Methyl-5-nitropyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6N2O4 It is a derivative of pyridine, characterized by the presence of a methyl group at the 3-position, a nitro group at the 5-position, and a carboxylic acid group at the 2-position

Mechanism of Action

Target of Action

Nitropyridines, a class of compounds to which this compound belongs, are known to interact with various biological targets .

Mode of Action

Nitropyridines, in general, undergo reactions with N2O5 in an organic solvent to form the N-nitropyridinium ion .

Biochemical Pathways

Nitropyridines have been used in the synthesis of various substituted pyridines , indicating that they may play a role in the biochemical pathways involving these compounds.

Result of Action

Nitropyridines are known to be involved in the synthesis of various substituted pyridines , suggesting that they may have a role in the cellular processes involving these compounds.

Action Environment

It’s known that nitropyridines can react with n2o5 in an organic solvent to form the n-nitropyridinium ion , suggesting that the reaction environment can influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5-nitropyridine-2-carboxylic acid typically involves the nitration of 3-methylpyridine-2-carboxylic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 3-Methyl-5-aminopyridine-2-carboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

Scientific Research Applications

3-Methyl-5-nitropyridine-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-Methylpyridine-2-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and applications.

    5-Nitropyridine-2-carboxylic acid: Lacks the methyl group, which can influence its physical and chemical properties.

    3-Nitropyridine-2-carboxylic acid:

Uniqueness: 3-Methyl-5-nitropyridine-2-carboxylic acid is unique due to the combination of the methyl, nitro, and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-methyl-5-nitropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-4-2-5(9(12)13)3-8-6(4)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDGXHPKVXOWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211578-56-1
Record name 3-methyl-5-nitropyridine-2-carboxylic acid
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